molecular formula C19H26N2O3 B10978062 N,N-dicyclohexyl-3-nitrobenzamide

N,N-dicyclohexyl-3-nitrobenzamide

Cat. No.: B10978062
M. Wt: 330.4 g/mol
InChI Key: CLJAGUAJZRHVBK-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-3-nitrobenzamide is an organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol It is characterized by the presence of a nitro group attached to a benzamide core, with two cyclohexyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dicyclohexyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclohexyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dicyclohexyl-4-nitrobenzamide
  • N,N-dicyclohexyl-2-nitrobenzamide
  • N,N-dicyclohexyl-3-aminobenzamide

Uniqueness

N,N-dicyclohexyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzamide ring, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N,N-dicyclohexyl-3-nitrobenzamide

InChI

InChI=1S/C19H26N2O3/c22-19(15-8-7-13-18(14-15)21(23)24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2

InChI Key

CLJAGUAJZRHVBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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